beta-Nicotyrine L-tartrate

Description

Contextual Significance of Beta-Nicotyrine as a Minor Tobacco Alkaloid

Beta-nicotyrine is a naturally occurring compound found in tobacco plants (Nicotiana species) and is also present in cigarette smoke condensate. medchemexpress.com It is considered a minor tobacco alkaloid, existing in smaller quantities compared to the principal alkaloid, nicotine (B1678760). wikipedia.orgnih.gov Its formation can result from the gradual oxidation of nicotine, a process that has been observed in e-liquids for electronic nicotine delivery systems (ENDS). wikipedia.orgresearchgate.net The presence of beta-nicotyrine and other minor alkaloids is significant as they can serve as biomarkers for tobacco use. nih.gov The European and British Pharmacopoeias list beta-nicotyrine as a potential impurity in nicotine sourced from tobacco. google.com

Historical Perspectives on Beta-Nicotyrine Research Evolution

Historically, research on tobacco alkaloids centered predominantly on nicotine due to its high abundance and potent psychoactive effects. nih.gov However, with advancing analytical techniques, the so-called "minor" alkaloids, including beta-nicotyrine, have become subjects of increasing scientific inquiry. Early studies focused on the isolation and identification of these compounds from tobacco leaves and smoke. medchemexpress.com Over time, research has evolved to explore their synthesis, metabolic pathways, and biological activities. tandfonline.comescholarship.orgacs.org For instance, improved methods for synthesizing beta-nicotyrine from the dehydrogenation of nicotine have been developed, including microwave-assisted reactions. tandfonline.comscbt.com This progression has allowed for more detailed investigations into its pharmacological and toxicological properties.

Rationale for Investigating Beta-Nicotyrine L-tartrate within Chemical Biology and Pharmacology

The investigation of this compound in chemical biology and pharmacology is driven by its interactions with biological systems, particularly its influence on nicotine's effects. biosynth.com A primary area of interest is its ability to inhibit cytochrome P450 enzymes, specifically CYP2A6, which is the main enzyme responsible for nicotine metabolism. wikipedia.orgnih.govscholaris.ca By inhibiting this enzyme, beta-nicotyrine can slow the breakdown of nicotine, potentially prolonging its effects and influencing the abuse liability of nicotine-containing products like e-cigarettes. nih.govbiorxiv.org

Detailed Research Findings

Recent in-vitro and in-vivo studies have provided more granular insights into the pharmacodynamics of beta-nicotyrine.

Table 1: In-Vitro Research Findings on Beta-Nicotyrine

| Research Focus | Key Finding | Source |

|---|---|---|

| Receptor Binding | Beta-nicotyrine exhibits binding affinity and efficacy at the α4β2 nicotinic acetylcholine (B1216132) receptor subtype. | nih.govbiorxiv.org |

| Enzyme Inhibition | It acts as an inhibitor of the CYP2A6 enzyme, which is primarily responsible for nicotine metabolism. | wikipedia.orgnih.gov |

| Enzyme Inhibition | Beta-nicotyrine also inhibits the CYP2A13 enzyme. | wikipedia.org |

Table 2: In-Vivo Research Findings on Beta-Nicotyrine

| Research Focus | Key Finding | Source |

|---|---|---|

| Nicotine Interaction | Beta-nicotyrine has been shown to prolong the discriminative interoceptive properties of nicotine in rat models. | nih.gov |

| Metabolic Fate | In rabbits, the major urinary metabolite of beta-nicotyrine was identified as cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (cis-3'-hydroxycotinine). | acs.org |

Structure

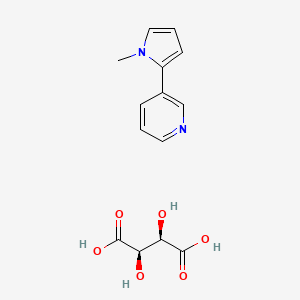

2D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2-8H,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXGRAGZPFUOEG-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858178 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--3-(1-methyl-1H-pyrrol-2-yl)pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4315-37-1 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--3-(1-methyl-1H-pyrrol-2-yl)pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Beta Nicotyrine

Synthetic Approaches to Beta-Nicotyrine

The synthesis of beta-nicotyrine primarily involves the dehydrogenation of its precursors, nicotine (B1678760) and nornicotine (B190312). These processes have been explored through various chemical and pyrolytic methods.

Dehydrogenation Pathways from Nicotine and Nornicotine

Beta-nicotyrine is an alkaloid that can be formed from the dehydrogenation of nicotine and nornicotine. tandfonline.com The conversion of S-(-)-nicotine to beta-nicotyrine can be efficiently achieved through dehydrogenation using manganese dioxide (MnO2) under microwave irradiation, a method that has been shown to be superior to conventional heating in various solvents. wikipedia.orgtandfonline.com While solvents like chloroform, benzene, and xylene have been used, refluxing in xylene for extended periods yielded only modest results (38%). tandfonline.com In contrast, the microwave-assisted, solvent-free reaction of S-(-)-nicotine with MnO2 on silica (B1680970) gel provides a significantly higher yield of approximately 75% in a much shorter reaction time. tandfonline.com

Historically, other dehydrogenation reagents have been employed, often requiring harsh conditions such as high temperatures. These include platinum-on-asbestos, palladium black, and vanadium oxide. researchgate.net For instance, the catalytic vapor phase oxidation of nicotine over a vanadium oxide catalyst at temperatures between 300 to 500 °C has been reported to produce good yields of beta-nicotyrine. google.com

Nornicotine, the N-demethylated analog of nicotine, also serves as a precursor to beta-nicotyrine. The synthesis of nornicotine can be achieved by the demethylation of nicotine using reagents like silver oxide. wikipedia.orggovinfo.gov Nornicotine can then be converted to beta-nicotyrine, although the direct dehydrogenation pathways from nornicotine to beta-nicotyrine are less commonly detailed in comparison to those from nicotine. One described method involves the dehydration of myosmine-N'-oxide, which is synthesized from nornicotine, to yield nornicotyrine. tandfonline.com

| Precursor | Reagent/Method | Yield | Reference |

| S-(-)-Nicotine | MnO2, Microwave irradiation (solvent-free) | ~75% | tandfonline.com |

| S-(-)-Nicotine | MnO2, Refluxing xylene | 38% | tandfonline.com |

| Nicotine | Vanadium oxide, Vapor phase (300-500 °C) | Good | google.com |

| Nornicotine | (via Myosmine-N'-oxide pyrolysis) | - | tandfonline.com |

Stereoselective Synthesis Considerations in Related Alkaloid Systems

While beta-nicotyrine itself is an achiral molecule due to the aromaticity of the pyrrole (B145914) ring, the stereochemistry of its precursors, particularly (S)-nicotine, is a critical aspect of related alkaloid synthesis. Enantioselective synthesis is crucial for producing optically pure nicotine isomers, which are valuable for biological studies.

One approach to obtaining enantiomerically pure (S)-nicotine involves the resolution of racemic nicotine using chiral acids like dibenzoyl-L-tartaric acid. wikipedia.org This process relies on the formation of diastereomeric salts that can be separated by crystallization. For example, a process for resolving (R,S)-nicotine uses dibenzoyl-d-tartaric acid to selectively crystallize the (S)-nicotine salt. google.com

Furthermore, stereoselective synthesis of (S)-nornicotine has been achieved through methods like the reductive aminocyclization of a 1,4-ketoaldehyde with a chiral auxiliary, which can then be N-methylated to produce (S)-nicotine. wikipedia.org Another efficient method involves the asymmetric hydrogenation of myosmine (B191914) to nornicotine, followed by enantiomeric separation using chiral acids like N-lauroyl-(R)-alanine, and subsequent methylation to yield (S)-nicotine with high enantiomeric excess. mdpi.comnih.gov These examples highlight the importance of controlling stereochemistry in the synthesis of nicotine-related alkaloids, which is a key consideration when starting from chiral precursors like naturally occurring (S)-nicotine.

Preparation and Crystallization of Beta-Nicotyrine L-tartrate

The formation of a tartrate salt typically involves reacting the free base (in this case, beta-nicotyrine) with the desired acid (L-(+)-tartaric acid) in a suitable solvent system. For nicotine, tartrate salts are prepared by dissolving L-(+)-tartaric acid in a mixed solvent of a low-molecular-weight alcohol and water, followed by the addition of a nicotine solution in a similar alcohol. google.com The control of process parameters such as temperature, rate of addition, and cooling profile is crucial for obtaining crystals with desired characteristics like uniform particle size and high purity. google.combris.ac.uk It is plausible that a similar procedure could be adapted for beta-nicotyrine, involving its dissolution and reaction with L-tartaric acid under controlled crystallization conditions.

Exploration of Beta-Nicotyrine Derivatives and Analogues

The chemical structure of beta-nicotyrine, featuring both a pyridine (B92270) and a 1-methylpyrrole (B46729) ring, allows for the synthesis of various derivatives and analogues. Research in this area has led to the creation of compounds with modified structures for studying structure-activity relationships.

Synthetic analogues of nicotine have been a subject of interest for decades, with various modifications made to both the pyridine and pyrrolidine (B122466) rings. nih.gov For beta-nicotyrine, metabolic studies have identified hydroxylated derivatives. For example, the in vivo metabolism of beta-nicotyrine in rabbits leads to the formation of cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (cis-3'-hydroxycotinine) as a major metabolite. researchgate.net Other identified metabolic products include 5-hydroxycotinine and 2-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one. researchgate.net

The synthesis of conformationally restricted analogues of nicotine has also been explored to understand the spatial requirements for receptor binding. These include tricyclic structures where the pyridine and pyrrolidine rings are fused or bridged. mdpi.com While not direct derivatives of beta-nicotyrine, the synthetic strategies employed, such as intramolecular cyclizations and ring-closing metathesis, could potentially be applied to the beta-nicotyrine scaffold to create novel, rigid analogues. The synthesis of various methyl-substituted nicotine analogues has also been reported, which could be conceptually extended to beta-nicotyrine. nih.gov

Natural Occurrence, Biosynthesis, and Degradation Pathways of Beta Nicotyrine

Occurrence in Nicotiana tabacum Plants and Tobacco Product Condensates

Beta-nicotyrine is found in the leaves of Nicotiana tabacum plants and is a known component of tobacco smoke condensate. nih.govmedchemexpress.comfrontiersin.org Its concentration in the plant is generally low compared to the principal alkaloid, nicotine (B1678760). The distribution of alkaloids in the tobacco plant is not uniform; for instance, in many N. tabacum cultivars, the highest concentrations of total alkaloids are found in the upper leaves. nih.gov However, the specific concentration of beta-nicotyrine in different plant parts such as leaves, stems, and roots is not extensively documented in readily available literature. The amount of nicotine, the precursor to beta-nicotyrine, varies significantly, with about 64% of the total nicotine found in the leaves, 18% in the stem, 13% in the root, and 5% in the flowers. omicsonline.org

The levels of minor alkaloids, including beta-nicotyrine, can differ among various tobacco cultivars. For example, studies comparing Burley, Virginia, and Oriental tobaccos have shown that Oriental tobacco can produce the highest amount of β-nicotyrine upon pyrolysis. nih.gov In cigarette smoke condensate, the concentration of beta-nicotyrine can be significant. One analysis of a cigarette smoke condensate sample showed that it contained 18.0% nicotyrine (B1666902), second only to nicotine at 55.8%. nih.gov Another study of a cigarette smoke extract sample found lower but still notable levels, with 5.86% nicotyrine. nih.gov The formation of beta-nicotyrine is enhanced during the curing and smoking processes. nih.gov

Table 1: Relative Abundance of Selected Alkaloids in Different Tobacco Types (from Pyrolysis)

| Alkaloid | Burley | Virginia | Oriental |

| Nicotine | Highest | Lower | Lower |

| β-Nicotyrine | Lower | Lowest | Highest |

| Isonicoteine | Detected | Not Detected | Not Detected |

This table is based on the relative peak areas from a pyrolysis-GC-MS study and indicates general trends rather than absolute concentrations. nih.gov

Endogenous Biosynthetic Pathways in Tobacco Plants

The biosynthesis of pyridine (B92270) alkaloids in Nicotiana species is a complex process primarily occurring in the roots, with subsequent translocation to the aerial parts of the plant. researchgate.net

The biosynthesis of the pyridine ring component of nicotine begins with aspartate and involves key enzymes such as aspartate oxidase (AO) and quinolinate phosphoribosyltransferase (QPT). The pyrrolidine (B122466) ring originates from putrescine, which is methylated by putrescine N-methyltransferase (PMT). The final step in nicotine synthesis is the condensation of the pyridine and pyrrolidine rings, a process in which Berberine Bridge Like (BBL) enzymes are believed to be involved. frontiersin.orgnih.govresearchgate.net

The accumulation of pyridine alkaloids in tobacco is under tight genetic and molecular control. Two major genetic loci, NIC1 and NIC2, have been identified as key regulators of nicotine biosynthesis. frontiersin.orgwikipedia.org These loci have been shown to influence the expression of multiple genes in the nicotine biosynthetic pathway. wikipedia.org

More specifically, the NIC2 locus has been found to comprise a cluster of transcription factor genes from the Ethylene Response Factor (ERF) family. wikipedia.org These ERFs, such as ERF189, regulate the expression of nicotine biosynthetic genes. wikipedia.orgresearchgate.net Suppression of these ERF genes leads to a significant reduction in the levels of nicotine and other related alkaloids. wikipedia.org

The Berberine Bridge Like (BBL) gene family also plays a crucial role in the later stages of pyridine alkaloid biosynthesis. frontiersin.orgnih.govresearchgate.net Studies involving the inactivation of multiple BBL genes have demonstrated a significant reduction in nicotine content, suggesting their involvement in the condensation step of the pathway. frontiersin.orgnih.govresearchgate.net While these regulatory mechanisms primarily focus on nicotine, they consequently affect the potential pool of precursors available for the formation of beta-nicotyrine. However, even with the inactivation of several BBL genes, a complete elimination of nicotine is not achieved, hinting at the possibility of a minor, alternative biosynthetic pathway. nih.govresearchgate.net

Table 2: Key Genes and Loci in Pyridine Alkaloid Biosynthesis

| Gene/Locus | Function | Impact on Alkaloid Levels |

| NIC1 | Regulatory locus | Controls total alkaloid accumulation. frontiersin.org |

| NIC2 | Regulatory locus containing ERF genes | Positively regulates nicotine biosynthesis. frontiersin.orgwikipedia.org |

| ERF189 | Transcription factor | Activates nicotine biosynthetic genes. wikipedia.orgresearchgate.net |

| BBL family | Enzymes in the final condensation step | Inactivation reduces nicotine, anatabine, and anabasine (B190304) levels. frontiersin.orgnih.govresearchgate.net |

| QPT | Enzyme in the pyridine pathway | Rate-limiting enzyme in pyridine ring formation. |

| PMT | Enzyme in the pyrrolidine pathway | First committed step in the pyrrolidine ring formation. |

Position within the Nicotine and Related Pyridine Alkaloid Biosynthesis

Degradation Pathways Leading to Beta-Nicotyrine Formation in Biological and Non-Biological Matrices

Beta-nicotyrine is primarily formed through the degradation of nicotine, a process that can occur in both non-biological and biological systems.

In non-biological matrices, the most significant formation of beta-nicotyrine occurs during the pyrolysis (combustion) of tobacco. researchgate.net The thermal decomposition of nicotine leads to the formation of beta-nicotyrine. researchgate.net This process is also observed in electronic cigarettes, where the heating of nicotine-containing e-liquids can lead to the formation of beta-nicotyrine through dehydrogenation. frontiersin.org Additionally, gradual oxidation of nicotine in e-liquids during storage can also form beta-nicotyrine. researchgate.netoup.com The transformation of nicotine to nicotyrine can also occur to some extent during the aging and fermentation of tobacco leaves through non-enzymatic reactions. researchgate.net

In biological matrices, the biotransformation of beta-nicotyrine has been studied. In vivo studies in rabbits have shown that beta-nicotyrine is metabolized, with the major urinary metabolite being cis-3'-hydroxycotinine. researchgate.net This metabolic pathway is proposed to proceed through a cytochrome P450-generated intermediate, 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole, which then undergoes autoxidation and subsequent reduction. researchgate.net The in vitro metabolism of beta-nicotyrine in rabbit lung and liver microsomes has also been examined, revealing the formation of unstable pyrrolinone intermediates that can autoxidize to more stable compounds. nih.gov It has also been suggested that in tissues with low levels of aldehyde oxidase, the iminium ion intermediate in nicotine metabolism could be converted to beta-nicotyrine.

Mechanistic Biotransformation Studies of Beta Nicotyrine in Vitro and Non Human in Vivo Models

Microsomal Metabolism Investigations in Liver and Lung Preparations

In vitro studies using rabbit liver and lung microsomal preparations have been instrumental in characterizing the metabolic fate of beta-nicotyrine. nih.govresearchgate.net These investigations have demonstrated that beta-nicotyrine is a substrate for cytochrome P-450 monooxygenases. oup.com The rate of oxidation has been observed to be higher in liver microsomal preparations compared to lung preparations when measured per milligram of microsomal protein. koreascience.kr However, when normalized to the cytochrome P-450 content, the specific activity of metabolic oxidation is approximately four times greater in lung microsomes than in liver microsomes. koreascience.kr

Incubations of beta-nicotyrine with these microsomal preparations in the presence of an NADPH-regenerating system lead to the formation of several metabolites. acs.org High-performance liquid chromatography (HPLC) analysis of these incubation mixtures has revealed the presence of unstable metabolic products. nih.govresearchgate.net

Table 1: Comparative Oxidation Rates of Beta-Nicotyrine in Rabbit Microsomes

| Tissue | Oxidation Rate (nmoles/mg protein/min) | Specific Activity (nmoles/nmole cytochrome P-450/min) |

|---|---|---|

| Liver | 2.7 | 2.3 |

| Lung | 1.7 | 8.3 |

Data derived from studies with 100 μM beta-nicotyrine incubated with 1 mg/ml microsomal protein. koreascience.kr

Identification and Structural Elucidation of Metabolic Products

The metabolic products of beta-nicotyrine have been identified and structurally characterized using a combination of analytical techniques, including HPLC, mass spectrometry (MS), and diode array UV spectroscopy. nih.govresearchgate.net These studies have led to the identification of several key metabolites, including pyrrolinone derivatives and hydroxylated compounds. researchgate.netgrafiati.com

Formation and Equilibria of Pyrrolinone Metabolites

The primary in vitro metabolites of beta-nicotyrine are two unstable pyrrolinone species: 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one and 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one. nih.govgrafiati.com These two compounds exist in an equilibrium mixture in aqueous solution. nih.govacs.org The formation of these pyrrolinones is believed to proceed through an initial cytochrome P450-catalyzed oxidation of the electron-rich pyrrole (B145914) moiety of beta-nicotyrine, which generates an unstable epoxide intermediate. oup.com This epoxide can then rearrange to form the observed pyrrolinones. oup.com

Characterization of Hydroxylated and Oxidized Conjugates

Further biotransformation of the initial pyrrolinone metabolites leads to the formation of hydroxylated and oxidized products. The pyrrolinone equilibrium mixture can undergo autoxidation, a process that may involve radical intermediates, to yield the more stable 1-methyl-5-(3-pyridyl)-5-hydroxy-3-pyrrolin-2-one. nih.govacs.org Chemical and spectroscopic evidence points to 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole (2-hydroxy-β-nicotyrine) as a key intermediate in this autoxidation pathway. acs.orgacs.org

In non-human in vivo studies with rabbits, the major urinary metabolite identified is cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (cis-3'-hydroxycotinine). researchgate.netnih.gov This is the diastereoisomer of the major urinary metabolite of (S)-nicotine. researchgate.netnih.gov The proposed pathway to cis-3'-hydroxycotinine involves the autoxidation of the cytochrome P450-generated 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole, followed by the reduction of a carbon-carbon double bond in the resulting 3-hydroxy-3-pyrrolin-2-one species. researchgate.netnih.gov Other metabolites found in lower concentrations in urine include 5-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (5-hydroxycotinine) and 2-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one. researchgate.netnih.govacs.org

Table 2: Identified Metabolites of Beta-Nicotyrine

| Metabolite | Chemical Name | Found In |

|---|---|---|

| Pyrrolinone Metabolite 1 | 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one | In vitro (rabbit liver/lung microsomes) |

| Pyrrolinone Metabolite 2 | 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one | In vitro (rabbit liver/lung microsomes) |

| Hydroxylated Pyrrolinone | 1-methyl-5-(3-pyridyl)-5-hydroxy-3-pyrrolin-2-one | In vitro (autoxidation product) |

| Hydroxycotinine isomer | cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone | In vivo (rabbit urine, major) |

| 5-Hydroxycotinine | 5-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone | In vivo (rabbit urine, minor) |

| Hydroxylated Pyrrolinone | 2-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one | In vivo (rabbit urine, minor) |

Data compiled from multiple in vitro and in vivo studies. nih.govresearchgate.netgrafiati.comnih.gov

Enzymatic Systems Involved in Biotransformation

The biotransformation of beta-nicotyrine is primarily mediated by specific enzyme systems, with the cytochrome P450 family playing a central role.

Role of Cytochrome P450 (CYP) Enzymes (e.g., CYP2A6, CYP2A13)

Cytochrome P450 enzymes, particularly CYP2A6 and the extrahepatic CYP2A13, are significantly involved in the metabolism of beta-nicotyrine. nih.govbiorxiv.org Beta-nicotyrine acts as a potent inhibitor of both CYP2A6 and CYP2A13. biorxiv.orgresearchgate.net It has been identified as a mechanism-based inactivator of CYP2A6, meaning it is converted by the enzyme into a reactive species that then irreversibly binds to and inactivates the enzyme. nih.govresearchgate.netresearchgate.net In contrast, while it inhibits CYP2A13, it does not appear to be a mechanism-based inactivator of this isoform. nih.govresearchgate.net The inhibition of these enzymes by beta-nicotyrine can affect the metabolism of other substances that are substrates for CYP2A6 and CYP2A13, such as nicotine (B1678760). biorxiv.org

Table 3: Inhibition and Inactivation of CYP2A Isoforms by Beta-Nicotyrine

| Enzyme | Inhibition (Ki) | Inactivation |

|---|---|---|

| CYP2A6 | 7.5 µM | Mechanism-based inactivator (kinact = 0.61 min-1, KI(inact) = 106 µM) |

| CYP2A13 | 0.17 µM | Not an inactivator |

Data from in vitro studies with human CYP isoforms. nih.govresearchgate.netwikipedia.orgglpbio.com

Contributions of Other Enzyme Families (e.g., Aldehyde Oxidase)

While cytochrome P450 enzymes are responsible for the initial oxidative metabolism of beta-nicotyrine, other enzyme families may be involved in subsequent metabolic steps. oup.com For instance, the conversion of the nicotine Δ5'(1')-iminium ion, an intermediate in nicotine metabolism, to cotinine (B1669453) is catalyzed by cytosolic aldehyde oxidase. oup.comumn.edunih.gov Given the structural similarities of some beta-nicotyrine metabolites to nicotine intermediates, it is plausible that aldehyde oxidase could play a role in the further processing of these metabolites, although direct evidence for its involvement in beta-nicotyrine's specific metabolic pathway is less defined in the reviewed literature. oup.com

Investigation of Free Radical Processes in Metabolic Pathways

The biotransformation of beta-nicotyrine involves metabolic pathways that can generate free radical species. In vitro studies using rabbit lung and liver microsomal preparations have been instrumental in elucidating these processes. The metabolism of beta-nicotyrine in these systems leads to the formation of an unstable metabolite, identified as 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one. nih.gov This metabolite is in equilibrium with its isomer, 1-methyl-5-(3-pyridyl)-2-pyrrolin-2-one, in aqueous solutions. nih.gov

A key finding from these in vitro studies is the autoxidation of the metabolite, a process that is thought to proceed through radical intermediates. nih.gov This autoxidation results in the formation of 1-methyl-5-(3-pyridyl)-5-hydroxy-3-pyrrolin-2-one. nih.gov The proposed mechanism for this autoxidation involves the loss of a hydrogen atom from the hydroxypyrrole tautomer to molecular oxygen, which generates a resonance-stabilized radical and a superoxide (B77818) radical anion. oup.com

The formation of these radical intermediates from beta-nicotyrine metabolites is significant as it suggests a potential mechanism for the observed binding of radiolabeled (S)-nicotine to microsomal proteins. oup.com This bioactivation to reactive species that can form covalent adducts with proteins highlights a potential pathway for toxicity. oup.com The cytochrome P450 monooxygenases are good substrates for beta-nicotyrine, further supporting the potential for metabolic activation. oup.com

| Intermediate/Metabolite | Proposed Role in Free Radical Processes | Resulting Product | Study Model |

| 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one | Undergoes autoxidation, possibly via radical intermediates. nih.gov | 1-methyl-5-(3-pyridyl)-5-hydroxy-3-pyrrolin-2-one nih.gov | Rabbit lung and liver microsomes nih.gov |

| 5-hydroxypyrrole tautomer | Loss of a hydrogen atom to O2 leads to a resonance-stabilized radical and a superoxide radical anion. oup.com | Resonance-stabilized radical and superoxide radical anion oup.com | Theoretical model based on in vitro data oup.com |

In Vivo Metabolic Fate and Metabolite Excretion in Animal Models

Studies in animal models, particularly New Zealand white rabbits, have provided crucial insights into the in vivo metabolic fate and excretion of beta-nicotyrine. Following administration, a major urinary metabolite has been identified as cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone, also known as cis-3'-hydroxycotinine. nih.govresearchgate.net This metabolite is a diastereoisomer of the primary urinary metabolite of (S)-nicotine. nih.govresearchgate.net

In addition to the major metabolite, two other previously characterized metabolites, 5-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (5-hydroxycotinine) and 2-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one, were found in low concentrations in the urine of the treated rabbits. nih.govresearchgate.net

The proposed metabolic pathway to cis-3'-hydroxycotinine involves a postulated cytochrome P450-generated metabolite, 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole. nih.govresearchgate.net This intermediate is thought to undergo autoxidation, followed by the reduction of a carbon-carbon double bond in the resulting 3-hydroxy-3-pyrrolin-2-one species. nih.govresearchgate.net Evidence supporting this proposed reduction step comes from the in vivo conversion of 5-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one to 5-hydroxycotinine. nih.govresearchgate.net

The excretion of these metabolites occurs through the urine. nih.govresearchgate.net The identification of these specific metabolites in urine provides biomarkers for exposure to beta-nicotyrine.

| Animal Model | Major Metabolite | Minor Metabolites | Excretion Route |

| New Zealand White Rabbits | cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (cis-3'-hydroxycotinine) nih.govresearchgate.net | 5-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (5-hydroxycotinine), 2-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one nih.govresearchgate.net | Urine nih.govresearchgate.net |

Biochemical and Molecular Interaction Profiles of Beta Nicotyrine in Vitro and Non Human in Vivo Models

Modulation of Cytochrome P450 Enzyme Activity

Beta-nicotyrine, a minor tobacco alkaloid, is a significant modulator of cytochrome P450 (CYP) enzyme activity. drugbank.comncats.io It is recognized as a potent inhibitor of specific CYP isoforms that are crucial for the metabolism of nicotine (B1678760) and various xenobiotics. drugbank.comncats.ioresearchgate.net

Beta-nicotyrine demonstrates distinct inhibitory actions on CYP2A6 and CYP2A13, two enzymes with a high degree of similarity (94% identical) that are key to nicotine metabolism and the activation of tobacco-specific carcinogens. nih.govnih.gov Research has established that beta-nicotyrine is a mechanism-based inactivator of CYP2A6. drugbank.comnih.govnih.gov This type of inhibition involves the metabolic activation of the inhibitor by the target enzyme, leading to a reactive metabolite that covalently binds to and inactivates the enzyme. drugbank.comresearchgate.net One study determined the inactivation parameters for CYP2A6 by beta-nicotyrine to be a KI (inact) of 106 μM and a kinact of 0.61 min-1. nih.govnih.govresearchgate.net The inactivation of CYP2A6 by beta-nicotyrine is believed to result from the modification of the apo-protein rather than the heme group. nih.gov

In contrast to its effect on CYP2A6, beta-nicotyrine is a potent competitive inhibitor of CYP2A13 but does not act as a mechanism-based inactivator for this isoform. nih.govnih.gov The differential effect is thought to be related to the larger active site of CYP2A13 compared to CYP2A6. nih.gov Beta-nicotyrine exhibits a much higher potency for inhibiting CYP2A13, with a reported Ki value of 0.17 μM, compared to its inhibition of CYP2A6. nih.govnih.gov Another study reported Ki values of 7.5 μM for CYP2A6 and 5.6 μM for CYP2A13. glpbio.comwikipedia.org

| Enzyme | Inhibition Type | Ki (Inhibition Constant) | KI (inact) (Inactivation Constant) | kinact (Maximal Rate of Inactivation) |

|---|---|---|---|---|

| CYP2A6 | Mechanism-Based Inactivator | 0.37 µM drugbank.com, 7.5 µM glpbio.comwikipedia.org | 106 µM nih.govnih.govresearchgate.net | 0.61 min⁻¹ nih.govnih.govresearchgate.net |

| CYP2A13 | Competitive Inhibitor | 0.17 µM nih.govnih.govresearchgate.net, 5.6 µM glpbio.comwikipedia.org | Not an inactivator nih.govnih.gov | Not applicable |

The inhibition of CYP2A6 and CYP2A13 by beta-nicotyrine has significant consequences for the metabolism of nicotine and the tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govnih.govresearchgate.net CYP2A6 is the primary enzyme responsible for nicotine metabolism in humans, converting it to cotinine (B1669453). nih.govnih.gov By inactivating CYP2A6, beta-nicotyrine can slow nicotine metabolism and clearance, potentially prolonging its systemic exposure and effects. wikipedia.orgnih.gov

Both CYP2A6 and CYP2A13 are involved in the metabolic activation of NNK, a process required for it to exert its carcinogenic potential. nih.govnih.gov CYP2A13, found in the respiratory tract, is a particularly efficient catalyst for this activation. nih.gov Nicotine, its metabolites, and related alkaloids like beta-nicotyrine have been shown to inhibit various CYPs involved in NNK bioactivation, including CYP2A6 and CYP2A13. researchgate.netnih.gov Therefore, the potent inhibition of these enzymes by beta-nicotyrine suggests it may influence tobacco-induced carcinogenesis by reducing the activation of pro-carcinogens like NNK. nih.govnih.govresearchgate.net

Mechanism-Based Inhibition and Inactivation of Specific CYP Isoforms

Ligand Binding and Functional Activity at Nicotinic Acetylcholine (B1216132) Receptors

Beta-nicotyrine also interacts directly with nicotinic acetylcholine receptors (nAChRs), which are the primary biological targets of nicotine. nih.govbiorxiv.org These receptors are ligand-gated ion channels found in the central and peripheral nervous systems. wikipedia.org

Research has focused on the α4β2 nAChR subtype, as it is the most abundant high-affinity nicotine binding site in the brain and is central to nicotine's addictive properties. nih.govwikipedia.orgtocris.com In vitro studies have shown that beta-nicotyrine has a lower binding affinity for the α4β2 nAChR subtype compared to nicotine. nih.gov The inhibition constant (Ki) for beta-nicotyrine at the α4β2 receptor was determined to be 103.9 nM, which is considerably higher than that of nicotine (Ki: 6.096 nM). nih.gov

In terms of functional activity, beta-nicotyrine acts as a partial agonist at the α4β2 nAChR. nih.govbiorxiv.org Its efficacy is approximately 50% of that of nicotine, similar to the efficacy of another minor alkaloid, nornicotine (B190312). nih.govbiorxiv.orgvulcanchem.com

| Compound | Ki (Binding Affinity) | Efficacy (Compared to Nicotine) |

|---|---|---|

| Beta-Nicotyrine | 103.9 nM nih.gov | ~50% nih.govbiorxiv.org |

| Nicotine | 6.096 nM nih.gov | 100% (Reference) |

| Nornicotine | 69.94 nM nih.gov | ~50% nih.govbiorxiv.org |

When comparing the pharmacodynamics of beta-nicotyrine to other nicotinic alkaloids, notable differences emerge. nih.gov While beta-nicotyrine and nornicotine exhibit similar binding affinity and partial agonist efficacy at the α4β2 nAChR, their in vivo effects in rat models differ significantly. nih.govbiorxiv.org For instance, nornicotine fully substitutes for nicotine in drug discrimination studies, indicating similar interoceptive effects. nih.govbiorxiv.org In contrast, beta-nicotyrine only weakly substitutes for nicotine in female rats and not at all in males. nih.govbiorxiv.org However, beta-nicotyrine was found to dose-dependently increase and prolong the duration of nicotine's discriminative stimulus effects, an outcome attributed to its ability to slow nicotine metabolism by inhibiting CYP450 enzymes. nih.govbiorxiv.org

Affinity and Efficacy at Receptor Subtypes (e.g., α4β2)

Cellular and Subcellular Mechanistic Effects

The biochemical interactions of beta-nicotyrine at the enzyme and receptor levels translate into distinct cellular and subcellular effects. Preliminary studies indicated that beta-nicotyrine is pneumotoxic and that this toxicity is mediated by its metabolites formed in reactions catalyzed by cytochrome P-450. grafiati.com In vitro studies with rabbit lung and liver microsomal preparations identified unstable pyrrolinone metabolites that undergo autoxidation, likely through a free radical process. grafiati.com

Furthermore, by inhibiting the bioactivation of the genotoxic tobacco metabolite NNK, beta-nicotyrine can exert protective cellular effects. glpbio.comnih.gov It has been shown to inhibit DNA strand breaks induced by NNK in the hepatic cell line HepaRG, an effect presumed to occur through its inhibition of CYP enzymes responsible for NNK bioactivation. glpbio.comnih.gov Beta-nicotyrine is formed from the gradual oxidation of nicotine, a process that can be significant in e-liquids for electronic nicotine delivery systems (ENDS), where its concentration can reach up to 25% of the nicotine level in the aerosol. wikipedia.orgnih.govvulcanchem.com

Influence on DNA Integrity and Damage Pathways (e.g., DNA Strand Breaks in Hepatic Cell Lines)

Research has shown that beta-nicotyrine can influence DNA integrity, particularly in the context of damage induced by other compounds. In a study utilizing the HepaRG human hepatocellular carcinoma cell line, beta-nicotyrine was found to inhibit DNA strand breaks caused by the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). glpbio.comcaymanchem.comnih.gov This protective effect was observed when the cells were treated with beta-nicotyrine at concentrations of 5 and 50 µM. caymanchem.com

The underlying mechanism for this observation is believed to be related to beta-nicotyrine's interaction with cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of NNK. glpbio.comnih.gov Specifically, beta-nicotyrine has been identified as an inhibitor of CYP2A6 and CYP2A13, enzymes that play a crucial role in the bioactivation of NNK into a genotoxic agent. glpbio.comnih.govnih.gov By inhibiting these enzymes, beta-nicotyrine reduces the formation of the DNA-damaging metabolites of NNK. glpbio.comnih.gov

A study using the COMET assay on CYP-competent HepaRG cells demonstrated a dose-dependent reduction in DNA damage in the presence of nicotine and its metabolite cotinine when exposed to NNK. nih.govnih.gov While this study focused on nicotine and cotinine, the known inhibitory effect of beta-nicotyrine on the same CYP enzymes suggests a similar mechanism of action in preventing NNK-induced DNA strand breaks. glpbio.comnih.gov

Table 1: Effect of Beta-Nicotyrine on NNK-Induced DNA Damage in HepaRG Cells

| Compound | Concentration (µM) | Effect on NNK-Induced DNA Strand Breaks | Reference |

| Beta-Nicotyrine | 5 | Reduction | caymanchem.com |

| Beta-Nicotyrine | 50 | Reduction | caymanchem.com |

Other Identified Cellular Pathway Modulations (e.g., interoceptive effects in rats)

In addition to its effects on DNA integrity, beta-nicotyrine has been shown to modulate other cellular pathways, particularly those related to the nervous system. Studies in rats have investigated the interoceptive effects of beta-nicotyrine, which are the internal sensory effects of a substance that an animal can be trained to recognize. nih.govresearchgate.netsciencecast.org

Research using a drug discrimination paradigm in rats has indicated that beta-nicotyrine can prolong the discriminative stimulus effects of nicotine. nih.govresearchgate.net This suggests that beta-nicotyrine may enhance or extend the subjective effects of nicotine. The primary proposed mechanism for this is the inhibition of nicotine metabolism by beta-nicotyrine, leading to prolonged exposure to nicotine. nih.govresearchgate.netbiorxiv.org

In vitro pharmacodynamic studies have shown that beta-nicotyrine has a binding affinity and efficacy at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype that is comparable to nornicotine, another nicotine metabolite. nih.govresearchgate.net However, its efficacy is approximately 50% of that of nicotine. nih.govsciencecast.org Despite this, in drug discrimination studies, beta-nicotyrine only weakly substituted for nicotine in female rats and not in males, and drug-naïve rats could not be trained to reliably discriminate beta-nicotyrine from saline. nih.govresearchgate.netsciencecast.org This suggests that while beta-nicotyrine interacts with nAChRs, it does not produce strong nicotine-like interoceptive effects on its own. nih.govresearchgate.net

The primary interoceptive impact of beta-nicotyrine in these non-human in vivo models appears to be its ability to dose-dependently increase the duration of nicotine's discriminative stimulus effects, particularly at longer pretreatment intervals. nih.govresearchgate.netsciencecast.org

Table 2: Summary of Beta-Nicotyrine's Interoceptive Effects in Rats

| Study Type | Model | Key Finding | Proposed Mechanism | Reference |

| Drug Discrimination | Male and Female Rats | Prolongs nicotine's discriminative stimulus effects | Inhibition of nicotine metabolism | nih.govresearchgate.net |

| Drug Discrimination | Male and Female Rats | Weakly substitutes for nicotine (females only) | Direct but weak agonist activity at α4β2 nAChRs | nih.govresearchgate.netsciencecast.org |

| Drug Discrimination | Drug-Naïve Rats | Rats could not reliably discriminate beta-nicotyrine from saline | Lacks strong, distinct interoceptive cues on its own | nih.govresearchgate.netsciencecast.org |

Computational Chemistry and Theoretical Modeling of Beta Nicotyrine

Structure-Activity Relationship (SAR) Analyses and Predictive Modeling

Structure-activity relationship (SAR) analyses for beta-nicotyrine and its analogs are crucial for understanding how chemical structure influences biological activity. While specific quantitative structure-activity relationship (QSAR) studies focused solely on beta-nicotyrine are not extensively documented in the provided results, the principles of SAR are evident from comparative studies with related compounds.

Predictive modeling can be employed to forecast the biological activities of novel derivatives. For instance, the binding affinity of nicotine (B1678760) analogs to neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) has been investigated using QSAR, revealing that bulky substituents at certain positions of the pyrrolidine (B122466) ring are detrimental to binding. nih.gov Such models, while not directly on beta-nicotyrine, establish a framework for predicting how modifications to the pyrrole (B145914) or pyridine (B92270) rings of beta-nicotyrine might impact its receptor interactions. The development of predictive models for properties like toxicity and pharmacokinetic profiles helps in the early-stage assessment of new chemical entities. nih.goveuropa.eu

Table 1: Comparison of Key Structural Features of Beta-Nicotyrine and Related Alkaloids

| Compound | Chemical Formula | Key Structural Features | Relationship to Beta-Nicotyrine |

| Beta-Nicotyrine | C10H10N2 | Pyridine ring linked to a 1-methylpyrrole (B46729) ring. vulcanchem.com | Parent compound of interest. |

| Nicotine | C10H14N2 | Pyridine ring linked to a saturated N-methylpyrrolidine ring. | Precursor to beta-nicotyrine through oxidation/dehydrogenation. vulcanchem.comnih.gov |

| Nornicotine (B190312) | C9H12N2 | Pyridine ring linked to a saturated pyrrolidine ring (lacks the N-methyl group). | Structurally similar, sharing the pyridine and pyrrolidine-like core. |

| Cotinine (B1669453) | C10H12N2O | A metabolite of nicotine, featuring a lactam group in the pyrrolidine ring. mdpi.com | A major metabolite of nicotine, not directly derived from beta-nicotyrine. |

| Myosmine (B191914) | C9H10N2 | Contains a dihydropyrrole ring instead of a pyrrole or pyrrolidine ring. | A minor tobacco alkaloid with structural similarities. |

| Anabasine (B190304) | C10H14N2 | Isomeric to nicotine, with the pyridine ring linked to a piperidine (B6355638) ring. | A related tobacco alkaloid. |

This table was created based on information from multiple sources. vulcanchem.comnih.govmdpi.com

Molecular Docking and Dynamics Simulations of Enzyme or Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of ligands like beta-nicotyrine with biological macromolecules such as enzymes and receptors.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. For nicotinic acetylcholine receptors (nAChRs), docking simulations can provide insights into the binding modes of agonists. elifesciences.orgnih.gov Studies on related compounds have shown that interactions with specific amino acid residues, such as asparagine 297 in the binding pocket of cytochrome P450 2A13, are crucial for maintaining a favorable orientation for metabolism. nih.gov While specific docking studies for beta-nicotyrine were not detailed in the provided search results, it is a key method to understand its binding at receptors like the α4β2 nAChR, where it shows affinity. vulcanchem.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into conformational changes and the stability of interactions. mdpi.commdpi.com For instance, MD simulations have been used to study the interaction of nicotine and its metabolites with cytochrome P450 enzymes, revealing the essential motions of the protein involved in the interaction. nih.gov These simulations can also be used to calculate binding free energies, which provide a quantitative measure of binding affinity. elifesciences.org The application of MD to the beta-nicotyrine-receptor complex would allow for a detailed examination of the dynamic interactions and conformational changes that occur upon binding.

Table 2: Predicted and Experimental Binding Properties of Nicotinic Agonists

| Agonist | In Silico Binding Score (kcal/mol) | Experimental Receptor Affinity (Ki) | Receptor Subtype |

| Nicotine | -9.18 to -5.82 | ~50% efficacy compared to Nicotine | α4β2 nAChR |

| Beta-Nicotyrine | Not specified | Similar to Nornicotine | α4β2 nAChR |

| Nornicotine | Not specified | Similar to Beta-Nicotyrine | α4β2 nAChR |

This table is based on data from docking simulations and in vitro assays. The in silico scores represent a range for various agonists docked into the α-δ subunit interface of the nAChR. The experimental data for beta-nicotyrine indicates its efficacy relative to nicotine. nih.govelifesciences.orgresearchgate.net

Theoretical Prediction of Metabolic Transformations and Reactivity

Theoretical methods, particularly those based on quantum chemistry, can predict the metabolic fate and chemical reactivity of molecules like beta-nicotyrine.

Metabolic Transformations: Beta-nicotyrine is known to be an inhibitor of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, which are involved in nicotine metabolism. mdpi.comnih.govwikipedia.org Computational models can predict the likelihood of different metabolic pathways. For example, density functional theory (DFT) calculations have been used to study the thermal degradation of nicotine and beta-nicotyrine, predicting the formation of by-products like pyridine and 3-methylpyridine. researchgate.net The bond dissociation energies calculated through DFT can indicate the most likely points of metabolic attack. researchgate.net The scission of the phenyl C-C bond in beta-nicotyrine was calculated to be 118.24 kcal/mol. researchgate.net

Reactivity: Theoretical calculations can also predict the chemical reactivity of a molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often used to characterize the electron-donating and electron-accepting abilities of a molecule, respectively. A large energy gap between HOMO and LUMO indicates high kinetic stability and low chemical reactivity. researchgate.net These calculations can help in understanding the potential for beta-nicotyrine to participate in various chemical reactions, including those leading to its degradation or metabolic activation.

Concluding Perspectives and Future Research Trajectories

Current Gaps in Knowledge and Unanswered Research Questions Regarding Beta-Nicotyrine L-tartrate

Despite its identification nearly a century ago, significant gaps persist in the scientific understanding of beta-Nicotyrine. tandfonline.com The L-tartrate salt is a specific preparation, often used to enhance the stability of the parent compound for research and analysis. glentham.com However, the majority of research has focused on the beta-nicotyrine molecule itself, leaving many questions unanswered.

A primary knowledge gap is the complete elucidation of its biosynthetic pathway in the Nicotiana tabacum plant. tandfonline.comtandfonline.com While it is known to be a minor alkaloid found in tobacco leaves and smoke condensate, it is unclear whether it is a direct product of the plant's metabolic processes or primarily a result of nicotine (B1678760) degradation during curing, processing, or combustion. tandfonline.commedchemexpress.comnih.gov Research suggests it may form from the exposure of nicotine to sunlight or as a pyrolytic product. tandfonline.com

The full extent of its metabolism in humans remains an area of active investigation. Studies in rabbits have identified several metabolites, including an equilibrium mixture of 1-methyl-5-(3-pyridinyl)-4-pyrrolin-2-one and 1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one, which can autoxidize to form a stable hydroxypyrrolinone. acs.orgresearchgate.net The major urinary metabolite in rabbits was identified as cis-3′-hydroxycotinine. acs.orgresearchgate.net However, the complete metabolic map and the specific human enzymes involved, particularly the full range of cytochrome P450 (CYP) isoenzymes beyond CYP2A6 and CYP2A13, require more thorough characterization. acs.orgresearchgate.netglpbio.com

Emerging Research Opportunities and Methodological Advancements in Alkaloid Science

The study of this compound stands to benefit significantly from broader advancements in alkaloid science. Emerging opportunities lie in the application of powerful new technologies and methodologies.

Synthetic Biology and Metabolic Engineering: The elucidation of alkaloid biosynthetic pathways is increasingly being coupled with synthetic biology to reconstruct these pathways in microbial hosts like yeast or bacteria. ku.dknih.govfrontiersin.org This approach offers the potential for sustainable and cost-effective production of alkaloids for research purposes. ku.dk If the biosynthetic genes for beta-nicotyrine were identified, they could be expressed in such systems to produce the compound, facilitating further study without reliance on extraction from tobacco or complex chemical synthesis. nih.gov

Advanced Analytical Techniques: The development and application of highly sensitive and selective analytical methods, such as Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), have revolutionized the detection and quantification of minor alkaloids. nih.govmdpi.comacs.org These methods allow for the detection of trace amounts of compounds like beta-nicotyrine in complex matrices such as tobacco products, e-liquids, and biological samples. nih.govacs.orgresearchgate.net Continued refinement of these techniques, including high-resolution mass spectrometry and advanced chromatographic separations, will enable more precise metabolic profiling and stability studies.

Omics Technologies: The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach for discovering the genes, enzymes, and regulatory networks involved in alkaloid biosynthesis. frontiersin.orgfrontiersin.org Applying transcriptomics to Nicotiana species under different conditions could help identify the enzymes responsible for the conversion of nicotine to beta-nicotyrine. frontiersin.org Metabolomic analyses can provide a comprehensive snapshot of the alkaloid profile in plants and biological systems, revealing previously unknown metabolites or metabolic shifts. frontiersin.org

The following table summarizes key research findings from metabolic studies on beta-nicotyrine:

Table 1: Summary of Metabolic Studies on Beta-Nicotyrine

| Organism/System | Key Findings | Identified Metabolites | Citation(s) |

| Rabbit Lung & Liver Microsomes | In vitro studies showed biotransformation into unstable pyrrolinone metabolites. | 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one, 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one, 1-methyl-5-(3-pyridyl)-5-hydroxy-3-pyrrolin-2-one | researchgate.net, nih.gov |

| New Zealand White Rabbits | In vivo studies identified the major urinary metabolite. | cis-3′-hydroxycotinine, 5-hydroxycotinine, 2-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one | acs.org, researchgate.net |

| Human Cytochrome P450 Enzymes | Investigated the interaction with specific human enzymes involved in xenobiotic metabolism. | Not applicable | glpbio.com, researchgate.net |

Broader Implications for Understanding Alkaloid Chemistry, Biochemistry, and Plant Metabolism

Research into this compound contributes to the broader understanding of alkaloid chemistry and plant metabolism. Alkaloids are a vast and structurally diverse group of natural products with significant biological activities. ku.dkflorajournal.comnih.gov Studying minor alkaloids like beta-nicotyrine provides deeper insight into the metabolic plasticity of plants.

The formation of beta-nicotyrine from nicotine, whether through enzymatic processes or abiotic factors like sunlight, highlights the dynamic nature of secondary metabolites within a plant and during post-harvest processing. tandfonline.comnih.gov This transformation from a saturated pyrrolidine (B122466) ring in nicotine to an aromatic pyrrole (B145914) ring in beta-nicotyrine is a significant chemical alteration that changes the molecule's properties and biological interactions. glpbio.comnih.gov Understanding these transformations is crucial for comprehending the full chemical inventory of a plant and its products.

Furthermore, the study of how environmental factors and processing methods influence the alkaloid profile of plants like tobacco has significant implications. usm.my Research showing the formation of beta-nicotyrine during curing or combustion underscores how human agricultural and consumption practices can alter the chemical composition of natural products. tandfonline.com This knowledge is fundamental to fields ranging from agriculture and food science to phytochemistry.

Investigating the metabolic fate of plant-derived compounds in mammalian systems is a cornerstone of pharmacology and toxicology. acs.org The biotransformation of beta-nicotyrine, involving enzymes like cytochrome P450, illustrates the complex interactions between natural products and animal physiology. acs.orgglpbio.comnih.gov These studies contribute to a larger framework for predicting the metabolic pathways and potential biological activities of other, less-studied alkaloids based on structural similarities. florajournal.comnih.gov

Q & A

Q. What are the established protocols for synthesizing and characterizing beta-Nicotyrine L-tartrate to ensure structural fidelity?

Methodological Answer: Synthesis typically involves coupling nicotinic acid derivatives with pyrrole intermediates under controlled conditions. Structural validation requires 1H/13C NMR to confirm the pyridine-pyrrole linkage and tartrate salt formation. Purity should be assessed via HPLC (>98%) with UV detection at 254 nm, as outlined in analytical reports . For reproducibility, experimental sections must detail solvent systems, reaction times, and purification steps (e.g., recrystallization) .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using thermogravimetric analysis (TGA) and X-ray diffraction (XRD) to monitor decomposition. Store samples in anhydrous, light-protected environments at -20°C. Periodically reassess purity via HPLC-MS to detect degradation products like CO or NOx, as noted in safety profiles .

Q. What spectroscopic and chromatographic techniques are critical for distinguishing this compound from its isomers?

Methodological Answer: Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities, particularly between alpha- and beta-nicotyrine. High-resolution mass spectrometry (HRMS) and ion mobility spectrometry can differentiate tartrate salt forms. Cross-reference data with published spectral libraries to avoid misidentification .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported pharmacological activity of this compound across in vitro and in vivo models?

Methodological Answer: Apply PICO framework to standardize variables:

- Population : Specify cell lines or animal models (e.g., murine vs. primate).

- Intervention : Control tartrate counterion effects by comparing freebase vs. salt forms.

- Comparison : Use isothermal titration calorimetry (ITC) to assess binding affinity discrepancies.

- Outcome : Validate findings via multi-omics integration (transcriptomics + metabolomics) . Replicate studies in independent labs to mitigate batch variability .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-throughput screening?

Methodological Answer: Implement quality-by-design (QbD) principles:

Q. How can mechanistic studies elucidate the role of this compound in modulating nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer: Combine patch-clamp electrophysiology with cryo-EM to map ligand-receptor interactions. Use knockout models to isolate subunit-specific effects (e.g., α4β2 vs. α7 nAChRs). Cross-validate with molecular dynamics simulations to predict binding kinetics .

Q. What ethical and methodological considerations apply when studying this compound in human-derived cell lines or tissues?

Methodological Answer: Adhere to FINER criteria :

- Feasibility : Secure IRB approval for primary cell use.

- Novelty : Compare results to existing nicotyrine analogs.

- Ethical : Disclose conflicts of interest in funding sources.

- Relevance : Align with public health priorities (e.g., smoking cessation therapies). Include negative controls and blinded analyses to reduce bias .

Data Analysis and Reporting

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer: Perform solubility parameter calculations (Hansen parameters) and validate with dynamic light scattering (DLS) . Publish raw datasets in supplementary materials, including solvent purity and temperature gradients. Use Bland-Altman plots to quantify inter-lab variability .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply non-linear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use Bayesian hierarchical models to pool data from heterogeneous studies. Report confidence intervals and effect sizes per ARRIVE guidelines .

Resource and Collaboration

Q. How can interdisciplinary teams collaboratively design studies on this compound while ensuring methodological rigor?

Methodological Answer: Define roles using SMART criteria :

- Specific : Assign synthetic chemistry to one team, bioassays to another.

- Measurable : Set milestones for intermediate characterization (e.g., NMR at Week 2).

- Achievable : Use shared electronic lab notebooks (ELNs) for transparency.

- Relevant : Align with grant objectives (e.g., NIH R01 mechanisms).

- Time-bound : Schedule quarterly peer reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.